1,3-Difluoro-5-propylbenzene
Overview
Description
1,3-Difluoro-5-propylbenzene is a chemical compound that falls within the broader category of fluorinated aromatic hydrocarbons. These compounds are known for their unique chemical and physical properties, which make them of interest in various scientific and industrial applications. Although the specific compound "1,3-Difluoro-5-propylbenzene" does not have direct references in the literature, insights can be drawn from related compounds and general knowledge on fluorinated benzene derivatives.
Synthesis Analysis
The synthesis of fluorinated aromatic compounds, similar to 1,3-Difluoro-5-propylbenzene, often involves aromatic nucleophilic substitution reactions. For instance, the synthesis of sterically hindered fluorinated benzenes can be achieved by substituting lithium dimesitylphosphide with hexafluorobenzene, leading to compounds with varied substituents indicating the versatility of synthesis methods for fluorinated benzenes (Sasaki, Tanabe, & Yoshifuji, 1999).
Molecular Structure Analysis
The molecular structure of fluorinated benzenes, including those similar to 1,3-Difluoro-5-propylbenzene, can be explored through methods like electron diffraction and NMR spectroscopy. For example, studies on 1,3,5-trifluorobenzene have provided detailed insights into the geometrical parameters of fluorinated benzene rings, showcasing the effects of fluorine substitution on bond lengths and angles (Ramondo et al., 1992).
Chemical Reactions and Properties
Fluorinated benzene compounds participate in various chemical reactions, highlighting their reactivity and the influence of fluorine atoms. For instance, reactions with nucleophiles, such as the fluorination of dicarbonyl compounds using aqueous HF, demonstrate the chemical versatility and reactivity of fluorinated aromatic compounds (Kitamura et al., 2011).
Safety And Hazards
This compound is classified as a flammable liquid and vapor . Precautions should be taken to avoid heat, sparks, open flames, and hot surfaces. The container should be kept tightly closed, and measures should be taken against static discharge . In case of fire, dry sand, dry chemical, or alcohol-resistant foam should be used to extinguish .
properties
IUPAC Name |
1,3-difluoro-5-propylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F2/c1-2-3-7-4-8(10)6-9(11)5-7/h4-6H,2-3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXTNQJKYTXEYRM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=CC(=C1)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30597059 | |
Record name | 1,3-Difluoro-5-propylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30597059 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Difluoro-5-propylbenzene | |
CAS RN |
183245-00-3 | |
Record name | 1,3-Difluoro-5-propylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30597059 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,3-Difluoro-5-propylbenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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